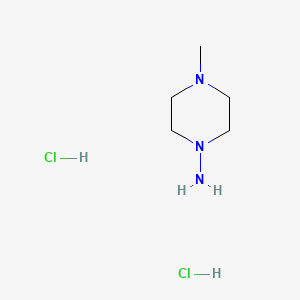

4-methylpiperazin-1-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methylpiperazin-1-amine dihydrochloride is a derivative of piperazine, a heterocyclic organic compound. This compound is widely used as an intermediate in the synthesis of pharmaceutical agents. It is particularly important in the production of Rifampicin, an antibiotic used to treat various bacterial infections such as tuberculosis, leprosy, and Legionnaire’s disease .

Vorbereitungsmethoden

The synthesis of 1-amino-4-methylpiperazine involves several steps. It is obtained from piperazine hexahydrate through methylation, hydrolysis, nitrosation, and reduction. Another method involves the chlorination of methyl (diethanol)amine followed by cyclization of the resulting di(chloroethyl)amine in aqueous hydrazine .

Analyse Chemischer Reaktionen

1-amino-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Cyclization: It can participate in cyclization reactions to form various heterocyclic compounds

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Agents

One of the most significant applications of 4-methylpiperazin-1-amine dihydrochloride is in the development of anticancer drugs. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including imatinib, which is used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) . The compound's ability to form stable complexes with biological targets enhances its efficacy in therapeutic formulations.

Antidepressants and Anxiolytics

Research has indicated that derivatives of piperazine, including this compound, exhibit potential as antidepressants and anxiolytics. The structural similarity to known psychoactive compounds allows for the exploration of new therapeutic agents targeting serotonin receptors .

Antimicrobial Activity

Studies have shown that piperazine derivatives possess antimicrobial properties. The incorporation of this compound into various molecular frameworks has resulted in compounds with enhanced activity against a range of bacterial strains .

Organic Synthesis

Building Block for Organic Reactions

this compound is frequently utilized as a building block in organic synthesis. Its functional groups allow for diverse reactions such as acylation, alkylation, and coupling reactions, making it valuable in the synthesis of complex organic molecules .

Preparation of Novel Compounds

The compound has been employed in the preparation of various novel compounds through solid-phase organic synthesis methods. For instance, it has been used to synthesize 4-(4-methylpiperazine-1-methyl)-benzamide, which is a critical intermediate for further chemical transformations .

Wirkmechanismus

The mechanism of action of piperazine derivatives generally involves their interaction with GABA receptors. Piperazine acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the target organism, such as parasitic worms .

Vergleich Mit ähnlichen Verbindungen

4-methylpiperazin-1-amine dihydrochloride can be compared with other piperazine derivatives such as:

- 1-Amino-4-ethylpiperazine

- 1-Amino-4-phenylpiperazine

- 1-Amino-4-benzylpiperazine

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of different substituents can affect the compound’s pharmacokinetic and pharmacodynamic properties, making each derivative unique in its applications .

Biologische Aktivität

4-Methylpiperazin-1-amine dihydrochloride is a compound with notable biological activities, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is a piperazine derivative with the molecular formula C5H14Cl2N3. Its structure allows for various substitutions that can enhance its biological activity, especially against certain pathogens and in receptor inhibition.

Antimicrobial Activity

Research indicates that derivatives of 4-methylpiperazin-1-amine possess significant antimicrobial properties. For instance, studies have shown that modifications to the piperazine ring can enhance activity against resistant strains of Plasmodium falciparum, the causative agent of malaria. Compounds derived from this base structure have demonstrated IC50 values in the nanomolar range, indicating potent antiplasmodial activity ( ).

Table 1: Antiplasmodial Activity of 4-Methylpiperazin-1-amine Derivatives

| Compound | Strain Tested | IC50 (nM) | Activity Level |

|---|---|---|---|

| 7a | CQ-S | 9.79 | Excellent |

| 15a | CQ-R | 11.52 | Very Good |

| 7b | CQ-S | 12.34 | Good |

| 15c | CQ-R | 15.67 | Moderate |

The biological activity of 4-methylpiperazin-1-amine is attributed to its ability to inhibit β-hematin formation, a crucial step in the life cycle of malaria parasites. The compound's derivatives have been shown to act as effective inhibitors, with concentration-dependent effects observed in various assays ( ).

Inhibition of Kinases

In addition to its antimalarial properties, 4-methylpiperazin-1-amine and its derivatives have been found to inhibit several receptor tyrosine kinases (RTKs), including VEGFR and PDGFR ( ). This inhibition is significant for therapeutic applications in cancer treatment, where RTK signaling pathways are often dysregulated.

Table 2: Inhibition of Receptor Tyrosine Kinases by 4-Methylpiperazin-1-amine Derivatives

| Kinase Target | Inhibition Rate (%) |

|---|---|

| VEGFR1 | 85 |

| PDGFRβ | 90 |

| EGFR | 75 |

Case Studies and Clinical Applications

A notable case study involved the use of a derivative containing the piperazine moiety in a clinical setting for treating patients with acute psychosis associated with aggression. The compound showed efficacy in reducing symptoms without significant side effects, highlighting its potential as a therapeutic agent in psychiatric disorders ( ).

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are critical. Research has indicated that some derivatives may induce inflammatory cytokine production, suggesting a need for careful evaluation of their safety profiles ( ). Toxicological studies are ongoing to better understand the implications of these findings.

Eigenschaften

CAS-Nummer |

40675-60-3 |

|---|---|

Molekularformel |

C5H14ClN3 |

Molekulargewicht |

151.64 g/mol |

IUPAC-Name |

4-methylpiperazin-1-amine;hydrochloride |

InChI |

InChI=1S/C5H13N3.ClH/c1-7-2-4-8(6)5-3-7;/h2-6H2,1H3;1H |

InChI-Schlüssel |

REWGFYXAHKAUBT-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)N.Cl.Cl |

Kanonische SMILES |

CN1CCN(CC1)N.Cl |

Key on ui other cas no. |

40675-60-3 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.